molecular formula C20H18O5 B5697976 benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No.: B5697976
M. Wt: 338.4 g/mol
InChI Key: XFPQCYHKDPRSKS-UHFFFAOYSA-N
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Description

Benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate typically involves the esterification of 4,7-dimethyl-2-oxo-2H-chromen-5-ol with benzyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially yielding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Dihydro derivatives of the chromenone ring.

    Substitution: Various substituted benzyl esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is primarily attributed to its ability to interact with various biological targets. The chromenone ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can modulate oxidative stress pathways, reducing inflammation and preventing cellular damage .

Comparison with Similar Compounds

Comparison: Benzyl 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate stands out due to its unique ester linkage, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and a broader range of applications in medicinal chemistry and material science.

Properties

IUPAC Name

benzyl 2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13-8-16(20-14(2)10-18(21)25-17(20)9-13)23-12-19(22)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPQCYHKDPRSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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